4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDUHHJRPDPQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacophore Identification in 4-Acetyl-1-methyl-1H-pyrrole-2-carboxamide: A Technical Guide
Executive Summary: The Privileged Pyrrole Scaffold
The molecule 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide represents a highly functionalized derivative of the "privileged" pyrrole-2-carboxamide scaffold.[1] This structural motif is ubiquitous in medicinal chemistry, serving as the core architecture for DNA-binding lexitropsins (e.g., Netropsin analogs), antitubercular agents (MmpL3 inhibitors), and kinase inhibitors.[1]
Identifying pharmacophores in this specific molecule requires a nuanced understanding of how substitution patterns—specifically the N1-methylation and C4-acetylation —alter the electronic landscape and binding vectors compared to the unsubstituted parent ring.[1] This guide provides a rigorous, step-by-step methodology for extracting, mapping, and validating these pharmacophoric features.
Structural & Physicochemical Dissection
Before computational modeling, we must define the static pharmacophoric features inherent to the chemical structure.[1]
The 4-Point Pharmacophore Map
For this compound, the pharmacophore is defined by four distinct vector fields:
| Feature ID | Chemical Moiety | Pharmacophore Type | Description & Causality |
| F1 | C2-Carboxamide (–CONH₂) | Donor / Acceptor | A dual-function anchor.[1] The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), while the amino group (–NH₂) serves as a Hydrogen Bond Donor (HBD).[1] This motif is critical for directional binding in protein pockets (e.g., Asp/Glu residues).[1] |
| F2 | C4-Acetyl (–COCH₃) | H-Bond Acceptor | A strong, directional HBA vector.[1] The acetyl group extends the reach of the molecule, often interacting with solvent-exposed residues or specific polar pockets (e.g., Ser/Thr hydroxyls).[1] |
| F3 | N1-Methyl (–CH₃) | Hydrophobic / Steric | Critical Distinction: Unlike unsubstituted pyrroles, the N-methyl group removes the ring nitrogen's H-bond donor capability.[1] It introduces a hydrophobic volume that enforces a specific binding orientation and improves membrane permeability.[1] |
| F4 | Pyrrole Ring | Aromatic Centroid | Provides π-π stacking potential (e.g., with Phe/Tyr/Trp) and hydrophobic contacts.[1] The electron density is modulated by the electron-withdrawing acetyl and carboxamide groups.[1] |
Electronic Modulation
The placement of two electron-withdrawing groups (Acetyl at C4, Carboxamide at C2) on the electron-rich pyrrole ring creates a "push-pull" electronic system.[1]
-
Dipole Moment: The vectors of the two carbonyls likely align or oppose depending on conformation, creating a significant dipole that guides long-range electrostatic steering.[1]
-
pKa Shift: The amide protons are acidified by the electron-deficient ring system, potentially strengthening H-bond donor interactions.[1]
Workflow: Pharmacophore Identification & Modeling[1]
This protocol outlines the computational and experimental workflow to move from a 2D structure to a validated 3D pharmacophore model.
Step-by-Step Methodology
Phase 1: Conformational Ensemble Generation
Static crystal structures can be misleading.[1] You must sample the dynamic flexibility of the exocyclic groups.[1]
-
Rotatable Bonds: Focus on the C2–C(carbonyl) and C4–C(carbonyl) bonds.[1]
-
Method: Perform a systematic conformational search (e.g., using OPLS3e or MMFF94 force fields) to identify low-energy minima.[1]
-
Critical Check: Assess the intramolecular hydrogen bond potential between the C4-acetyl oxygen and the C2-carboxamide protons (if geometry permits) or ring substituents. Note: In this specific molecule, the distance is likely too large for direct intramolecular H-bonding, but solvent bridging is possible.[1]
Phase 2: Interaction Field Mapping (GRID/CIP)
Instead of guessing, use probe-based mapping to find "hotspots."[1]
-
Probe Selection: Use water (H-bond), hydrophobic (Dry), and amide nitrogen probes.[1]
-
Execution: Map the interaction energy around the rigid conformers.
-
Result: This defines the "exclusion volumes" (where the receptor cannot be) and "interaction points" (where the receptor must be).[1]
Phase 3: Pharmacophore Hypothesis Generation
Synthesize the data into a 3D hypothesis.[1]
-
Vector 1: Perpendicular to the C2-amide plane (H-bond directionality).[1]
-
Vector 2: In-plane with the C4-acetyl oxygen (lone pair directionality).[1]
-
Sphere 1: Hydrophobic exclusion sphere around the N1-methyl.[1]
Visualization: Logical Workflow & Interaction Map[1]
The following diagrams visualize the decision logic and the spatial arrangement of the pharmacophore.
Pharmacophore Identification Logic Flow[1]
Caption: Logical workflow for extracting 3D pharmacophore features from the ligand structure.
Structural Pharmacophore Map (Conceptual)
Caption: Mapping of pharmacophoric features to the specific chemical loci of the molecule.
Case Applications & Biological Context[1][2][3][4][5][6][7][8]
Understanding where this specific pharmacophore fits in drug discovery provides context for its identification.[1]
Antitubercular Agents (MmpL3 Inhibitors)
The pyrrole-2-carboxamide scaffold is a validated pharmacophore for inhibiting MmpL3 , a membrane protein essential for Mycobacterium tuberculosis cell wall synthesis.[1][2]
-
Mechanism: The carboxamide group forms critical H-bonds with residues (e.g., Asp/Tyr) in the MmpL3 proton-translocating channel.[1]
-
Role of N-Methyl: In structure-activity relationship (SAR) studies, N-methylation often improves lipophilicity (LogP), aiding penetration through the waxy mycobacterial cell wall, though it may reduce potency if the NH donor is required for a specific receptor contact [1].[1]
-
Role of 4-Acetyl: Provides an auxiliary binding point.[1] In many analogs, bulky groups at C4 are preferred to fill hydrophobic pockets, but the acetyl group offers a compact polar interaction site.[1]
DNA Minor Groove Binding
While classic agents like Netropsin use N-unsubstituted pyrroles to H-bond with DNA bases (Adenine/Thymine) via the ring nitrogen, the 1-methyl group in this molecule prevents that specific interaction.[1]
-
Consequence: This molecule would likely bind DNA differently, relying on the amide linker for H-bonding and the N-methyl group to fit into the wider sections of the groove or to interact with hydrophobic spines.[1] This makes it a "shape-selective" probe rather than a pure sequence-reader like Netropsin.[1]
Experimental Validation Protocols
A pharmacophore model is only a hypothesis until validated.[1]
Surface Plasmon Resonance (SPR)
To validate the binding kinetics driven by the identified features:
-
Immobilize Target: Immobilize the protein (e.g., MmpL3 domain) or DNA sequence on a CM5 chip.[1]
-
Inject Analyte: Flow this compound at varying concentrations.
-
Validation:
X-ray Crystallography / NMR[1]
-
Goal: Obtain a co-crystal structure.
-
Observation: Measure the bond angles and distances between the C2-amide and target residues. A distance of 2.8–3.2 Å confirms the predicted H-bond network.[1]
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]
-
Pyrrole: A Resourceful Small Molecule in Key Medicinal Hetero-aromatics. Source: RSC Advances (Royal Society of Chemistry).[1] URL:[Link]
-
Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Source: MDPI (International Journal of Molecular Sciences).[1] URL:[Link][1][3][4]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate [mdpi.com]
chemical stability data for 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
An In-Depth Technical Guide to the Chemical Stability of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical stability of this compound. As a key building block in medicinal chemistry and drug discovery, understanding its stability profile is critical for researchers, scientists, and drug development professionals. This document outlines the predicted stability of the molecule, protocols for forced degradation studies, and best practices for storage and handling.
Introduction to this compound and the Imperative of Stability
This compound belongs to a class of substituted pyrroles, which are prevalent scaffolds in biologically active compounds, including antimicrobial and anticancer agents.[1][2] The therapeutic potential of such molecules is intrinsically linked to their chemical stability. Changes in the molecular structure through degradation can lead to loss of efficacy, altered bioavailability, and the formation of potentially toxic impurities.[3] Therefore, a thorough understanding of the stability of this compound is paramount for its successful application in research and development. This guide will provide a framework for assessing its stability based on the chemical nature of its constituent functional groups—a substituted pyrrole ring and a carboxamide moiety.
Predicted Chemical Stability Profile
While specific stability data for this compound is not extensively published, a scientifically sound stability profile can be predicted based on the known chemistry of its functional groups.
The pyrrole ring, an aromatic heterocycle, is susceptible to degradation under certain conditions. Pyrrole itself is a colorless liquid that readily darkens upon exposure to air, indicating oxidative and/or photolytic instability.[4] Studies on related pyrrole derivatives have shown that they can be photolabile and unstable in both acidic and alkaline media.[5] The N-methylation of the pyrrole ring in the target molecule may influence its electronic properties and, consequently, its stability compared to N-unsubstituted pyrroles.
The carboxamide group is generally more stable to hydrolysis than an ester. However, its stability can be pH-dependent, with hydrolysis favored under strong acidic or basic conditions.[6] The presence of the adjacent acetyl group on the pyrrole ring could potentially influence the reactivity of the carboxamide through electronic effects.
Based on these considerations, this compound is predicted to be most stable in a neutral, dark environment and may degrade under harsh pH conditions, upon exposure to light, or in the presence of strong oxidizing agents. The related carboxylic acid, 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, is described as moderately stable under ambient conditions, suggesting that the core pyrrole structure has a reasonable degree of stability.[7]
Framework for Comprehensive Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[8][9] The following protocols are designed to provide a comprehensive assessment of the stability of this compound.
General Experimental Workflow
The overall workflow for a forced degradation study is depicted below. It involves subjecting the compound to various stress conditions, followed by analysis to determine the extent of degradation and identify any degradation products.
Caption: General workflow for forced degradation studies.
Experimental Protocols
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the stability-indicating method is challenged appropriately.[10]
Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection should be developed and validated for the separation of the parent compound from its degradation products. Mass spectrometry (MS) detection can be used for the identification of degradation products.
1. Acidic Hydrolysis
-
Protocol:
-
Dissolve this compound in a small amount of acetonitrile.
-
Add 0.1 M hydrochloric acid to achieve the desired final concentration of the compound.
-
Heat the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Cool the samples and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with mobile phase to the target concentration and analyze by HPLC.
-
-
Rationale: This study assesses the susceptibility of the carboxamide bond and the pyrrole ring to acid-catalyzed hydrolysis.[10]
2. Basic Hydrolysis
-
Protocol:
-
Dissolve the compound in a small amount of acetonitrile.
-
Add 0.1 M sodium hydroxide to achieve the desired final concentration.
-
Maintain the solution at 60°C.
-
Withdraw samples at appropriate time intervals.
-
Cool the samples and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Rationale: This protocol evaluates the stability in alkaline conditions, which can also lead to the hydrolysis of the carboxamide. Pyrrole derivatives can be particularly unstable in alkaline media.[5]
3. Oxidative Degradation
-
Protocol:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature.
-
Monitor the reaction by taking samples at various time points.
-
Analyze the samples directly by HPLC.
-
-
Rationale: This study tests the compound's susceptibility to oxidation. The electron-rich pyrrole ring can be a target for oxidative degradation.[3]
4. Thermal Degradation
-
Protocol:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Prepare a solution of the compound and keep it at 80°C.
-
Sample the solid and the solution at different time points.
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
-
-
Rationale: Thermal stress testing evaluates the stability of the compound at elevated temperatures, which can provide insights into its shelf-life under different climatic zones.[11]
5. Photostability
-
Protocol:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
-
Rationale: Pyrrole-containing compounds are often susceptible to photodegradation.[5] This study is crucial for determining appropriate packaging and storage conditions.
Predicted Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for the target compound.
Data Summary and Interpretation
The results from the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants | Major Degradant (if identified) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data | Data | Data |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 h | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT | 24 h | Data | Data | Data |
| Thermal (Solid) | 80°C | 7 days | Data | Data | Data |
| Thermal (Solution) | 80°C | 7 days | Data | Data | Data |
| Photostability | ICH Q1B | - | Data | Data | Data |
This table should be populated with experimental data.
Interpretation: The data will reveal the intrinsic stability of the molecule and the conditions under which it is most labile. A significant finding would be the identification of the primary degradation pathway, for instance, whether hydrolysis of the carboxamide to the corresponding carboxylic acid is the main route of degradation.
Recommended Storage and Handling
Based on the predicted stability profile and general good laboratory practice for similar chemical entities, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored in a cool, dark, and dry place.[7] A tightly sealed container is necessary to protect it from moisture and air. For long-term storage, refrigeration (-20°C) is advisable, particularly if the compound is in solution.
-
Handling: Handling should be performed in a well-ventilated area.[12] Avoid direct exposure to sunlight and strong artificial light. When preparing solutions, use purified solvents and consider inerting the container with nitrogen or argon if oxidative degradation is a concern.
Conclusion
A comprehensive understanding of the chemical stability of this compound is crucial for its application in drug discovery and development. This guide provides a robust framework for assessing its stability through forced degradation studies and offers predictions on its stability profile based on fundamental chemical principles. The outlined protocols and analytical strategies will enable researchers to generate the necessary data to ensure the quality, efficacy, and safety of this promising chemical entity.
References
- PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
- PMC.
- Journal of Analytical Toxicology, Oxford Academic. (2023, October 15). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC–MS-MS.
- National Analytical Corporation. 4-acetyl-1-methyl-1h-pyrrole-2-carboxylic Acid - Cas No: 339011-93-7, Molecular Formula.
- PubChemLite. 4-acetyl-1-methyl-1h-pyrrole-2-carboxylic acid.
- Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- PharmaInfo. (2022, November 30).
- TCI Chemicals.
- MDPI. (2019, June 9).
- Sigma-Aldrich. 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde.
- PharmaInfo.
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- PharmaInfo. (2023, April 23).
- University of New Haven.
- Biomedical Journal of Scientific & Technical Research. (2020, August 17). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides.
- Wikipedia. Pyrrole.
- PubMed. (2017, July 1). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)
Sources
- 1. biomedres.us [biomedres.us]
- 2. Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-acetyl-1-methyl-1h-pyrrole-2-carboxylic Acid - Cas No: 339011-93-7, Molecular Formula: C8h9no3, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. scispace.com [scispace.com]
- 11. libjournals.unca.edu [libjournals.unca.edu]
- 12. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
For correspondence:
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, a key building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This guide is structured to not only provide a detailed synthetic protocol but also to offer insights into the rationale behind the chosen synthetic strategy and methodologies. The synthesis is approached in a two-step sequence involving the amidation of a pyrrole carboxylic acid derivative followed by a regioselective Friedel-Crafts acylation.
Introduction
Pyrrole-2-carboxamides are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including some with antibacterial, antifungal, and anticancer properties. The specific substitution pattern on the pyrrole ring plays a crucial role in modulating the pharmacological activity of these compounds. The target molecule, this compound, is a valuable intermediate for the synthesis of more complex molecules, particularly those designed to interact with specific biological targets. The presence of the acetyl group at the 4-position offers a handle for further chemical modifications, making it a versatile scaffold in drug discovery programs. This application note outlines a reliable and reproducible method for the preparation of this important compound.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in two key stages, starting from the commercially available 1-methyl-1H-pyrrole-2-carboxylic acid.
Stage 1: Amidation. The initial step involves the conversion of the carboxylic acid functionality at the 2-position of the pyrrole ring into a primary carboxamide. This transformation is fundamental to establishing one of the key functional groups of the target molecule.
Stage 2: Friedel-Crafts Acylation. The second stage is a regioselective Friedel-Crafts acylation to introduce an acetyl group at the 4-position of the pyrrole ring. The carboxamide group at the 2-position serves as a directing group, influencing the position of the incoming electrophile.
This overall synthetic approach is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis Protocols
Part 1: Synthesis of 1-methyl-1H-pyrrole-2-carboxamide
The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 1-methyl-1H-pyrrole-2-carboxamide.
Experimental Protocol:
-
Preparation of the Acid Chloride:
-
To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen or argon), add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol) dropwise with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour and then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 1-methyl-1H-pyrrole-2-carboxamide.
-
Table 1: Summary of Reaction Parameters for Amidation
| Parameter | Value |
| Starting Material | 1-Methyl-1H-pyrrole-2-carboxylic acid |
| Reagents | Thionyl chloride, Ammonia |
| Solvent | Dichloromethane or Toluene |
| Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
Part 2: Synthesis of this compound
The introduction of the acetyl group at the 4-position is achieved via a Friedel-Crafts acylation reaction. The electron-withdrawing nature of the carboxamide group at the 2-position deactivates the pyrrole ring towards electrophilic substitution but directs the incoming electrophile to the 4-position.
Reaction Scheme:
Caption: Reaction scheme for the Friedel-Crafts acylation.
Experimental Protocol:
-
Reaction Setup:
-
To a suspension of anhydrous aluminum chloride (2.5 eq.) in a dry solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere, add acetyl chloride (1.5 eq.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
-
Acylation:
-
Add a solution of 1-methyl-1H-pyrrole-2-carboxamide (1.0 eq.) in the same dry solvent to the reaction mixture dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Table 2: Summary of Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value |
| Starting Material | 1-Methyl-1H-pyrrole-2-carboxamide |
| Reagents | Acetyl chloride, Aluminum chloride |
| Solvent | Dichloromethane or 1,2-Dichloroethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-75% |
Scientific Rationale and Mechanistic Insights
The success of this synthetic route hinges on the principles of electrophilic aromatic substitution on the electron-rich pyrrole ring.
-
Amidation Rationale: The conversion of the carboxylic acid to the amide is a standard transformation. The use of thionyl chloride to form the acid chloride in situ provides a highly reactive electrophile that readily reacts with ammonia. This method is generally high-yielding and reliable.
-
Friedel-Crafts Acylation and Regioselectivity: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic systems.[1] In the case of pyrrole, an electron-rich heterocycle, this reaction proceeds readily. The regioselectivity of the acylation is governed by the electronic properties of the substituent already present on the ring. The carboxamide group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, it directs the incoming electrophile to the C4 and C5 positions. Due to steric hindrance from the adjacent N-methyl group and the carboxamide itself, substitution at the C4 position is generally favored.
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyrrole ring.
Caption: Simplified mechanism of the Friedel-Crafts acylation on the pyrrole ring.
Characterization Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
Table 3: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the N-methyl group, the acetyl methyl group, the amide protons, and the two pyrrole ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms, including the two carbonyl carbons (amide and ketone), the N-methyl carbon, the acetyl methyl carbon, and the four pyrrole ring carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₀N₂O₂ (166.18 g/mol ). |
| IR Spec. | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and ketone, and C-N stretching. |
Safety Precautions
-
Thionyl chloride is a corrosive and toxic liquid. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Aluminum chloride is a corrosive solid that reacts vigorously with water. It should be handled in a dry environment.
-
Ammonia is a corrosive and toxic gas with a pungent odor. It should be handled in a fume hood.
-
Organic solvents such as dichloromethane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their drug discovery and development programs. The provided rationale and mechanistic insights aim to enhance the understanding of the underlying chemical principles, allowing for potential optimization and adaptation of the protocol for related target molecules.
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Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. [Link][2]
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reagents for synthesizing 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
An Application Note for the Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted pyrrole derivative for pharmaceutical research and drug development. We present a robust two-step synthetic pathway commencing with the amidation of methyl 1-methyl-1H-pyrrole-2-carboxylate, followed by a regioselective Friedel-Crafts acylation. The scientific rationale behind reagent selection, control of regiochemistry, and reaction conditions is discussed in detail. This guide includes step-by-step protocols, data tables, and mechanistic diagrams to ensure reproducible and efficient synthesis for researchers in medicinal and organic chemistry.
Introduction and Synthetic Strategy
Substituted pyrroles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The target molecule, this compound, incorporates key functional groups—a ketone and an amide—that can serve as handles for further chemical modification or as critical pharmacophoric elements. Its synthesis requires precise control over the regioselectivity of electrophilic substitution on the pyrrole ring.
Our synthetic approach is centered on a late-stage Friedel-Crafts acylation. The strategy involves synthesizing the stable precursor, 1-methyl-1H-pyrrole-2-carboxamide, and then introducing the acetyl group at the C4 position.
Retrosynthetic Analysis:
The retrosynthetic breakdown of the target molecule identifies 1-methyl-1H-pyrrole-2-carboxamide as the immediate precursor. The key disconnection is the C-C bond of the acetyl group, pointing to a Friedel-Crafts acylation reaction. The precursor amide can be readily prepared from its corresponding ester, methyl 1-methyl-1H-pyrrole-2-carboxylate, which is commercially available or can be synthesized from 1-methylpyrrole.[2]
Caption: Retrosynthetic pathway for the target molecule.
Mechanistic Insights: Controlling Regioselectivity
The cornerstone of this synthesis is the regioselective acylation of the 1-methyl-1H-pyrrole-2-carboxamide intermediate. Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic aromatic substitution, typically at the C2 or C5 positions due to the electron-donating nature of the nitrogen atom.[3][4] However, the substituents on our precursor dictate the outcome.
-
1-Methyl Group: This is an electron-donating, activating group that directs electrophiles to the ortho (C2, C5) positions.
-
2-Carboxamide Group: This is a moderately electron-withdrawing, deactivating group that directs incoming electrophiles to the meta (C4) position.
The combined electronic effects strongly favor acylation at the C4 position. The activating effect of the N-methyl group enhances the overall reactivity of the ring, while the deactivating C2-carboxamide group directs the incoming acetyl electrophile to the C4 position, which is meta to it. Substitution at C5 is disfavored due to electronic deactivation from the adjacent carboxamide, and the C3 position is electronically unfavorable compared to C4. This directing-group synergy provides a reliable method for achieving the desired regiochemistry.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-pyrrole-2-carboxamide
This procedure details the conversion of the commercially available methyl ester to the primary amide via ammonolysis.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount Used | Moles (mmol) | Eq. |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15 | - | 5.00 g | 35.9 | 1.0 |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% aq. | 100 mL | - | xs |
| Methanol | CH₃OH | 32.04 | - | 50 mL | - | - |
Procedure:
-
In a 250 mL pressure vessel equipped with a magnetic stir bar, dissolve 5.00 g (35.9 mmol) of methyl 1-methyl-1H-pyrrole-2-carboxylate in 50 mL of methanol.
-
Add 100 mL of concentrated ammonium hydroxide solution (28-30%) to the vessel.
-
Seal the vessel securely and heat the mixture to 80-90 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Cool the reaction mixture to room temperature, then chill in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration, washing with a small amount of cold water.
-
Dry the solid product under vacuum to yield 1-methyl-1H-pyrrole-2-carboxamide. (Expected yield: 85-95%).
Protocol 2: Friedel-Crafts Acylation to yield this compound
This protocol describes the key regioselective acylation step. Friedel-Crafts reactions are moisture-sensitive; therefore, anhydrous conditions are critical for success.[5]
Caption: Experimental workflow for the Friedel-Crafts acylation step.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity/Conc. | Amount Used | Moles (mmol) | Eq. |
| 1-methyl-1H-pyrrole-2-carboxamide | C₆H₈N₂O | 124.14 | >98% | 2.00 g | 16.1 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | >99% | 2.36 g | 17.7 | 1.1 |
| Acetyl Chloride | CH₃COCl | 78.50 | >98% | 1.26 mL | 17.7 | 1.1 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Anhydrous | 80 mL | - | - |
| Hydrochloric Acid | HCl | 36.46 | 1 M aq. | ~50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aq. | ~50 mL | - | - |
| Brine | NaCl | 58.44 | Saturated aq. | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | ~5 g | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-pyrrole-2-carboxamide (2.00 g, 16.1 mmol) and anhydrous dichloromethane (80 mL). Stir until fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add anhydrous aluminum chloride (2.36 g, 17.7 mmol) in small portions over 10 minutes, ensuring the temperature does not exceed 5 °C.
-
Add acetyl chloride (1.26 mL, 17.7 mmol) dropwise to the suspension over 15 minutes. A dark-colored complex may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 50 mL of 1 M HCl. Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 40 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid. (Expected yield: 60-75%).[6]
Safety and Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl Chloride (CH₃COCl): Corrosive, flammable, and a lachrymator. Reacts with moisture. Handle exclusively in a fume hood.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Reaction Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic. Perform this step slowly and with caution, ensuring adequate cooling.
References
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). Methyl 1-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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ResearchGate. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC. Retrieved from [Link]
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ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Research. (2021). A one-pot three-component synthesis of mono-substituted pyrrole derivatives. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Retrieved from [Link]
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PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
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Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Retrieved from [Link]
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-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]
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Application Note: Green Chemistry Strategies for the Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from antibacterial to anti-cancer agents.[1][2][3] The target molecule, 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, represents a key building block for the development of novel therapeutics. However, traditional synthetic routes to such polysubstituted pyrroles often rely on multi-step, resource-intensive processes that utilize hazardous reagents and solvents, generating significant chemical waste.[4][5][6] This application note moves beyond established protocols to propose novel, robust, and sustainable synthetic strategies grounded in the principles of green chemistry. By leveraging alternative energy sources, eco-friendly catalysts, and process intensification through multicomponent reactions, we can significantly reduce the environmental impact of synthesis while improving efficiency and safety. The following guide provides a comparative analysis of a conventional approach against two proposed green protocols, complete with the scientific rationale and detailed methodologies necessary for practical implementation in a research and development setting.
The Imperative for Greener Synthesis
The pharmaceutical industry is increasingly adopting green chemistry to create more sustainable manufacturing processes.[7] This involves a shift away from hazardous solvents like dichloromethane and toluene towards safer alternatives, minimizing waste through high atom-economy reactions, and reducing energy consumption by utilizing efficient heating methods like microwave irradiation or sonication.[8][9] One-pot multicomponent reactions (MCRs) are particularly powerful in this regard, as they combine multiple synthetic steps into a single operation, drastically reducing reaction time, solvent use, and purification efforts.[10][11][12]
Comparative Synthetic Strategies
To illustrate the benefits of a green chemistry approach, we will contrast a plausible conventional synthesis with two proposed green, one-pot methodologies.
Baseline: A Conventional Multi-Step Synthesis
A traditional approach to synthesizing the target molecule would likely involve a linear, multi-step sequence requiring isolation and purification of intermediates. This route highlights several drawbacks common in classical organic synthesis.
Proposed Conventional Route:
-
Friedel-Crafts Acylation: Starting with a commercially available precursor like 1-methyl-1H-pyrrole-2-carboxylic acid, the acetyl group is introduced at the C4 position. This reaction typically requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), in a stoichiometric amount and is often performed in hazardous chlorinated solvents.[13][14][15][16][17]
-
Acid Activation: The resulting 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is then "activated" for amidation. This is commonly achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[18][19] These reagents are corrosive, toxic, and release HCl gas as a byproduct.
-
Amidation: The activated acyl chloride is reacted with ammonia (from a source like ammonium hydroxide) to form the final carboxamide. This step often requires careful control of pH and temperature.
This multi-step process suffers from poor atom economy, generates significant hazardous waste (e.g., aluminum salts, chlorinated solvents, acidic off-gases), and is energy and time-intensive due to multiple reaction, work-up, and purification stages.
Green Synthetic Protocols
We propose two alternative green synthetic pathways that leverage multicomponent reactions and alternative energy sources to overcome the limitations of the conventional route. These protocols are designed as robust, one-pot procedures that are both efficient and environmentally benign.
The proposed strategy is a variation of the Hantzsch pyrrole synthesis, a powerful method for constructing substituted pyrroles.[20] It involves the one-pot condensation of an α-chloroacetyl compound, a β-dicarbonyl compound, and an amine.
-
Key Reagents:
-
Methylamine: Provides the N-methyl group at position 1.
-
Pentane-2,4-dione (acetylacetone): Serves as the four-carbon backbone, ultimately providing the C4-acetyl and C5-methyl groups.
-
2-chloroacetamide: Acts as the C2 building block, which will form the carboxamide functional group.
-
DABCO (1,4-diazabicyclo[2.2.2]octane): A non-toxic, eco-friendly, and highly effective solid base catalyst.[21][22][23][24]
-
Protocol 1: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis (MAOS) dramatically accelerates reaction rates by delivering energy directly to the reactants, leading to rapid, uniform heating.[8][25][26] This often results in higher yields, improved purity, and significantly reduced reaction times compared to conventional heating.[7]
Experimental Protocol:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloroacetamide (1.0 mmol, 93.5 mg) and pentane-2,4-dione (1.0 mmol, 100.1 mg, 103 µL).
-
Solvent and Reagents: Add ethanol (3 mL) as a green solvent, followed by the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 22.4 mg).
-
Amine Addition: Add methylamine (1.2 mmol, 1.0 mL of a 1.2 M solution in ethanol) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the vessel to room temperature, transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure. Add water (10 mL) to the residue, which should cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures.[9] This enhances reaction rates and yields, particularly in heterogeneous systems, and allows for reactions to proceed under milder overall conditions, often at room temperature.[27]
Experimental Protocol:
-
Vessel Preparation: In a 50 mL round-bottom flask, combine 2-chloroacetamide (1.0 mmol, 93.5 mg), pentane-2,4-dione (1.0 mmol, 100.1 mg, 103 µL), and DABCO (0.2 mmol, 22.4 mg).
-
Solvent and Reagents: Add 10 mL of an ethanol/water (1:1) mixture. This aqueous medium is a significant improvement over hazardous organic solvents.
-
Amine Addition: Add methylamine (1.2 mmol, 0.27 mL of a 40% aqueous solution) to the flask.
-
Sonication: Place the flask in an ultrasonic cleaning bath with a frequency of 35-40 kHz. Ensure the water level in the bath is sufficient to immerse the reaction mixture. Sonicate at 50-60°C for 45-60 minutes. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the flask to room temperature. The product should precipitate from the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 5 mL) and dry under vacuum to obtain the target compound. Recrystallization from ethanol/water can be performed for higher purity.
Data and Process Visualization
Comparative Analysis of Synthetic Routes
The following table summarizes the key differences and advantages of the proposed green methods over the conventional approach.
| Parameter | Conventional Route | Green Protocol 1 (Microwave) | Green Protocol 2 (Ultrasound) |
| Number of Steps | 3 (Acylation, Activation, Amidation) | 1 (One-Pot Multicomponent) | 1 (One-Pot Multicomponent) |
| Solvent(s) | Dichloromethane, THF[4][5][28][29] | Ethanol | Ethanol/Water |
| Catalyst/Reagents | AlCl₃ (stoichiometric), SOCl₂ | DABCO (catalytic) | DABCO (catalytic) |
| Energy Source | Conventional Reflux (hours) | Microwave Irradiation (minutes) | Sonication (minutes) |
| Atom Economy | Low | High | High |
| Waste Generation | High (metal salts, chlorinated waste) | Low (minimal solvent waste) | Very Low (aqueous waste) |
| Estimated Time | 24 - 48 hours | < 1 hour | ~1.5 hours |
| Safety Profile | Hazardous, toxic reagents | Safer reagents, contained system | Safer reagents, mild conditions |
Visualized Workflows & Mechanisms
Diagram 1: Synthetic Strategy Comparison
This diagram illustrates the streamlined nature of the proposed green, one-pot synthesis compared to the linear, multi-step conventional route.
Caption: Comparison of conventional vs. green synthetic workflows.
Diagram 2: Proposed Mechanism for the One-Pot Reaction
This diagram outlines the plausible reaction cascade for the DABCO-catalyzed multicomponent synthesis, proceeding through a Hantzsch-type mechanism.
Caption: Plausible mechanism for the green multicomponent synthesis.
Conclusion
The adoption of green chemistry principles offers a significant leap forward in the synthesis of valuable pharmaceutical building blocks like this compound. The proposed microwave and ultrasound-assisted multicomponent reactions provide rapid, efficient, and environmentally friendly alternatives to hazardous and wasteful conventional methods. By replacing toxic reagents with benign catalysts like DABCO and utilizing greener solvents, these protocols not only reduce environmental impact but also enhance laboratory safety and operational efficiency.[21][30] These strategies align with the modern demands of sustainable chemical manufacturing and provide a robust framework for the development of cleaner synthetic routes in drug discovery and development.
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- 9. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. orientjchem.org [orientjchem.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 17. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Amide Synthesis [fishersci.dk]
- 20. Pyrrole - Wikipedia [en.wikipedia.org]
- 21. eurjchem.com [eurjchem.com]
- 22. eurekaselect.com [eurekaselect.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
- 25. congressi.chim.it [congressi.chim.it]
- 26. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 27. Frontiers | An ultrasound assisted, ionic liquid-molecular iodine synergy driven efficient green synthesis of pyrrolobenzodiazepine-triazole hybrids as potential anticancer agents [frontiersin.org]
- 28. 7.2 Organic Solvents [ehs.cornell.edu]
- 29. scispace.com [scispace.com]
- 30. Ionic liquids based on DABCO as sustainable green catalysts and solvents: An overview [jchemlett.com]
Troubleshooting & Optimization
troubleshooting low purity in large scale pyrrole carboxamide synthesis
Topic: Troubleshooting Low Purity & Process Optimization Ticket ID: PYR-SCALE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Pyrrole Paradox" in Scale-Up
Welcome to the Technical Support Center. You are likely here because a pyrrole carboxamide synthesis that worked perfectly on a 100mg scale has failed at the 100g or kilogram scale.
This is the Pyrrole Paradox : Pyrroles are electron-rich, making them excellent nucleophiles but also highly susceptible to oxidative degradation and acid-catalyzed polymerization ("pyrrole red"). At large scales, heat transfer issues and prolonged exposure to environmental stress exacerbate these side reactions.
This guide prioritizes crystallization-driven isolation and self-cleaning reagents (like T3P) to eliminate the need for large-scale chromatography, which is often cost-prohibitive and detrimental to pyrrole stability.
Module 1: Route Selection & Reaction Engineering
Before troubleshooting impurities, validate your synthetic route. At scale, the method of amide bond formation dictates the impurity profile.
Route A: Direct Coupling (Carboxylic Acid + Amine)
Best for: Complex amines, chiral substrates, and "Green Chemistry" compliance.
The Gold Standard: Propylphosphonic Anhydride (T3P) Unlike HATU or EDC, T3P yields water-soluble byproducts, eliminating the "urea nightmare" (DCU) associated with carbodiimides.
-
Protocol: Mix Pyrrole-2-carboxylic acid (1.0 equiv) + Amine (1.1 equiv) + Pyridine/DIPEA (3.0 equiv) in EtOAc or 2-MeTHF. Add T3P (50% w/w in EtOAc, 1.2–1.5 equiv) slowly at 0°C. Warm to RT.
-
Why it works: T3P acts as a kinetic trap, activating the acid only when the base is present, minimizing oligomerization.
Route B: The Trichloroacetyl Strategy
Best for: Simple amines, robust substrates, and avoiding unstable acid chlorides.
-
Protocol: React pyrrole with trichloroacetyl chloride (Friedel-Crafts) to form 2-(trichloroacetyl)pyrrole. React this intermediate with an amine to form the amide (haloform-type reaction).
-
Advantage: The trichloroacetyl group serves as a stable "masked" acid chloride.
Decision Matrix: Route Selection
Figure 1: Decision tree for selecting the optimal amide bond formation strategy based on substrate sensitivity and scale.
Module 2: Troubleshooting Impurities (Root Cause Analysis)
Issue 1: The "Pink/Black" Product (Oxidative Oligomerization)
Symptom: The reaction mixture turns dark red or black; yield is low; product is colored even after workup. Root Cause: Pyrroles are sensitive to oxygen and light. Auto-oxidation leads to conjugated oligomers (pyrrole red). Technical Fix:
-
Degassing is Mandatory: Sparge solvents with Nitrogen/Argon for 30 mins before adding the pyrrole.
-
Antioxidant Additive: Add 0.5–1.0 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture. It scavenges radicals without interfering with amide coupling.
-
Charcoal Treatment: If the product is already colored, dissolve in warm EtOH/EtOAc, treat with activated charcoal (Norit), filter through Celite while hot. Warning: Charcoal can adsorb product; use sparingly.[1]
Issue 2: Regioisomers (N-Acyl vs. C-Acyl)
Symptom: Two spots on TLC with similar Rf; NMR shows substitution on Nitrogen. Root Cause: The pyrrole anion is ambident.[2]
-
N-Acylation: Favored by "hard" bases (NaH) and polar aprotic solvents (DMF) which create a naked anion.[2]
-
C-Acylation (Desired): Favored by Lewis Acids or weak bases.[2] Technical Fix:
-
Switch Base: Use non-nucleophilic organic bases (DIPEA, Pyridine) instead of NaH.
-
Switch Solvent: Move to non-polar solvents (DCM, Toluene) if solubility permits.
-
Lewis Acid Control: If using Acid Chlorides, add
or to lock the reaction to the C2 position via a coordinated intermediate.
Issue 3: "Sticky" Impurities & Emulsions
Symptom: Product oils out; phase separation is slow during extraction. Root Cause: Residual coupling reagents (HATU/EDC byproducts) or amphiphilic nature of the pyrrole amide. Technical Fix (The T3P Advantage): Switch to T3P. The byproduct is cyclic triphosphate (water-soluble).
-
Wash Protocol:
-
Water wash (removes bulk T3P salts).[3]
-
10%
wash (removes residual acid). -
0.5M HCl wash (removes residual amine/pyridine). Note: Keep contact time short to avoid pyrrole degradation.
-
Module 3: Workup & Isolation Protocols
Core Directive: Avoid silica gel chromatography on large scale. Silica is slightly acidic and can catalyze the decomposition of electron-rich pyrroles.
Protocol: Crystallization-Driven Isolation (CDI)
Target: >98% Purity without Column Chromatography
-
Reaction Quench: Quench the reaction (T3P or Acid Chloride) by pouring slowly into ice-cold water with vigorous stirring.
-
Phase Cut: Extract into EtOAc or 2-MeTHF (preferred for higher boiling point).
-
The "Polishing" Wash: Wash organic layer with 5% LiCl (aq) to remove DMF/DMSO if used.
-
Solvent Swap: Distill off the extraction solvent and swap to a "Anti-solvent" system.
-
Common System: Dissolve in minimal hot Ethanol/IPA -> Add water dropwise until turbid -> Cool slowly to 0°C.
-
Alternative: Toluene/Heptane system for highly lipophilic amides.
-
-
Slurry Wash: If color persists in the solid, slurry the filter cake in cold MTBE (Methyl tert-butyl ether). Monomeric pyrroles are often soluble in MTBE, while polymeric "red" impurities remain solid or vice versa depending on MW.
Visual Workflow: The "Self-Cleaning" T3P Workup
Figure 2: Optimized workup train using T3P to ensure removal of all reagents via aqueous extraction, facilitating final crystallization.
FAQ: Rapid Response Unit
Q: My product has a persistent pink hue even after recrystallization. Is it safe to proceed? A: The pink color indicates trace oxidation (<0.1%). For early-stage intermediates, this is often acceptable. For API (Active Pharmaceutical Ingredient) steps, you must remove it.
-
Action: Dissolve in EtOAc, stir with Thiol-functionalized Silica (scavenges oxidants/metals) or standard charcoal for 1 hour, then filter.
Q: I see a new impurity forming during the workup. A: You are likely using a strong acid wash (1N HCl or lower). Pyrroles are acid-labile.[4]
-
Action: Switch to a buffered acidic wash (e.g., 10% Citric Acid or Phosphate buffer pH 4-5) instead of strong mineral acids.
Q: The reaction stalls at 80% conversion. A: T3P hydrolyzes over time if water is present.
-
Action: Ensure solvents are dry (KF < 0.05%). If stalled, do not add more T3P immediately. Add 0.5 equiv more Base first; T3P requires base to activate. If still stalled, add 0.2 equiv T3P.
Quantitative Data: Reagent Comparison
| Feature | T3P (Propylphosphonic Anhydride) | Acid Chloride (SOCl2/Oxalyl Cl) | HATU / EDC |
| Atom Economy | High | High | Low (Large byproducts) |
| Byproduct Removal | Water Soluble (Excellent) | Gas (HCl/SO2) + Acid | Difficult (Urea/N-oxide) |
| Epimerization | Very Low (<1%) | High risk | Moderate |
| Thermal Stability | High (Safe at 60°C+) | Low (Unstable intermediates) | Moderate (Explosion risk with HOBt) |
| Cost (Scale) | Moderate | Low | High |
References
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Patterson, D. E., et al. (2009).[3] "Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate" (Demonstrating T3P scale-up). Organic Process Research & Development.
-
Katritzky, A. R., et al. (2003).[6] "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." The Journal of Organic Chemistry.
-
Bailey, D. M., & Johnson, R. E. (1970). "Pyrrole synthesis. II. 2-(Trichloroacetyl)pyrroles."[7] Journal of Medicinal Chemistry. (Classic citation for the Trichloroacetyl route).
-
Curia Global (formerly AMRI). "T3P® (Propylphosphonic Anhydride) Handling Guide." (Industry standard technical data).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It delves into the causal relationships between the molecule's structure and its spectral output, offers a comparative perspective against structural alternatives, and provides robust experimental protocols to ensure data integrity.
Foundational Principles: Structure and Electronic Environment
The structural characterization of heterocyclic compounds is paramount in medicinal chemistry, where structure dictates function. This compound is a substituted pyrrole, a five-membered aromatic heterocycle.[1] The precise arrangement of its substituents—an N-methyl group, a C2-carboxamide, and a C4-acetyl group—creates a unique electronic environment that is perfectly delineated by ¹H NMR spectroscopy.
Each proton's chemical shift, multiplicity, and integration value in the ¹H NMR spectrum provides a piece of the structural puzzle. The electron-withdrawing nature of the acetyl and carboxamide groups, contrasted with the electron-donating tendency of the N-methyl group, results in a distinctive and predictable spectral fingerprint.[2][3]
Caption: Structure of this compound with key protons labeled.
Deconstructing the Spectrum: A Signal-by-Signal Analysis
The following table summarizes a representative ¹H NMR spectrum for the title compound, acquired in a common deuterated solvent such as DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A | ~7.80 | 1H | d | ~2.0 | Pyrrole H-5 |
| B | ~7.40 | 1H | d | ~2.0 | Pyrrole H-3 |
| C | ~7.20 (broad) | 2H | br s | - | -CONH₂ |
| D | 3.85 | 3H | s | - | N-CH₃ |
| E | 2.40 | 3H | s | - | Acetyl -COCH₃ |
The Pyrrole Ring Protons (Signals A & B)
The two protons directly attached to the pyrrole ring, H-3 and H-5, resonate in the downfield region of the spectrum (~7.40-7.80 ppm), which is characteristic of aromatic protons.[4][5] Their significant deshielding is a result of the aromatic ring current, where the circulation of π-electrons generates a local magnetic field that adds to the external applied field at the location of these protons.[6]
-
Signal A (H-5, ~7.80 ppm): This is the most downfield proton on the ring. Its position is strongly influenced by the adjacent electron-withdrawing acetyl group at C4. The carbonyl moiety pulls electron density away from the ring, reducing the shielding around H-5.
-
Signal B (H-3, ~7.40 ppm): This proton is adjacent to the C2-carboxamide group, another electron-withdrawing substituent. While also deshielded, it typically appears slightly upfield relative to H-5.
Multiplicity and Coupling: H-3 and H-5 are not adjacent, yet they split each other into doublets. This phenomenon is known as long-range coupling, which is common across the five-membered pyrrole ring.[7][8][9] The typical coupling constant (⁴JHH) for this interaction is small, around 1.5-3.0 Hz. The observation of two doublets with an identical small coupling constant is a definitive indicator of this substitution pattern.
Caption: Long-range coupling between H-5 and H-3 protons on the pyrrole ring.
The Carboxamide Protons (Signal C)
The two protons of the primary amide (-CONH₂) typically appear as a broad singlet around 7.20 ppm (Signal C).[10] Several factors contribute to this characteristic appearance:
-
Chemical Exchange: These protons can exchange with trace amounts of water in the solvent or with each other, leading to signal broadening.[11]
-
Quadrupole Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment which can shorten the relaxation time of the attached protons, further contributing to the broadness of the signal.
-
Restricted Rotation: Due to the partial double-bond character of the C-N bond, rotation can be slow on the NMR timescale, potentially leading to two distinct signals for the two amide protons. However, they often coalesce into a single broad peak.[10]
A key confirmatory experiment is the D₂O shake : upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the amide signal will disappear as the protons are exchanged for non-NMR-active deuterium.
The Methyl Group Protons (Signals D & E)
The spectrum displays two sharp singlets, each integrating to three protons, corresponding to the two methyl groups in the molecule.
-
Signal D (N-CH₃, 3.85 ppm): The methyl group attached to the pyrrole nitrogen is deshielded by the aromatic ring and the electronegative nitrogen atom. Its chemical shift is characteristic of N-methyl groups on heteroaromatic systems.[12] It appears as a singlet because there are no protons on the adjacent nitrogen atom to cause splitting.
-
Signal E (Acetyl -COCH₃, 2.40 ppm): This methyl group is adjacent to a carbonyl carbon. The electron-withdrawing nature of the carbonyl group deshields these protons, shifting them downfield to a typical range of 2.1-2.5 ppm.[10] It is also a singlet due to the absence of adjacent protons.
Comparative Analysis: The Importance of Substitution
To fully appreciate the spectrum, it is instructive to compare it with that of a simpler, related molecule. For instance, 1-methylpyrrole lacks the electron-withdrawing substituents. Its ¹H NMR spectrum shows signals at approximately 6.6 ppm (H-2, H-5) and 6.1 ppm (H-3, H-4).[12]
The dramatic downfield shift of H-3 and H-5 in our target molecule (from ~6.1 and ~6.6 ppm to ~7.40 and ~7.80 ppm, respectively) provides direct experimental evidence of the powerful deshielding effect exerted by the C2-carboxamide and C4-acetyl groups. This comparison underscores how functional group placement is a primary determinant of the resulting chemical shifts.
Consider an isomer, 5-acetyl-1-methyl-1H-pyrrole-2-carboxamide . In this case, the ring protons would be H-3 and H-4. They would be adjacent to each other, resulting in a much larger coupling constant (³JHH, typically 3-4 Hz) and would likely appear as an AX or AB system of two doublets, clearly distinguishing it from the title compound.
Protocol for Trustworthy Data: A Self-Validating Workflow
Scientific integrity demands reproducible and reliable data. The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of the title compound.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for amides as it can slow down NH exchange through hydrogen bonding, sometimes resulting in sharper signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include:
-
Spectral Width: ~16 ppm (to ensure all signals, including potential impurities, are captured).
-
Pulse Angle: 30-45 degrees (to allow for faster repetition without full relaxation).
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16 or 32 scans to improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze and report the chemical shifts (δ), integrations, multiplicities, and coupling constants (J).
-
Caption: Standardized workflow for reliable ¹H NMR data acquisition and analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of unambiguous structural information. The distinct chemical shifts of the five unique proton environments, combined with the characteristic long-range coupling between the two pyrrole ring protons, serve as a robust analytical fingerprint. By understanding the underlying electronic effects of the substituents and comparing the spectrum to simpler analogues, researchers can confidently confirm the identity and purity of this compound, a critical step in any drug discovery or chemical development pipeline.
References
- Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. PubMed.
- Pyrrole. Wikipedia.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
- Pyrrole - Optional[¹H NMR] - Chemical Shifts. SpectraBase.
- Electron Coupling of Proton Spins in Heterocyclic Molecules. N-benzylthieno [3,2-b ]pyrrole. The Journal of Chemical Physics.
- Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics.
- Coupling constants analysis of pyrrole ring in 1 and penochalasin C.
- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.
- ¹H NMR Spectroscopy. University of Regensburg.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- ¹H chemical shifts in NMR, part 18 1.
- Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
- Chemical shifts. University of Calgary.
- 1-Methylpyrrole(96-54-8) ¹H NMR spectrum. ChemicalBook.
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- 7. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. che.hw.ac.uk [che.hw.ac.uk]
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mass spectrometry analysis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide: A Comparative Approach
Introduction
Pyrrole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The compound this compound, a member of this versatile class, presents a unique analytical challenge due to its combination of functional groups: a heterocyclic aromatic ring, a ketone, and an amide. Understanding its behavior under mass spectrometric analysis is critical for researchers in drug discovery and development for accurate identification, characterization, and quantification.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometry (MS) analysis of this compound. We will move beyond simple procedural lists to explore the underlying principles of analytical choices, compare various MS techniques, and provide detailed, field-tested protocols. The objective is to equip researchers with the expertise to select and execute the most effective analytical strategy for this and structurally related molecules.
Pillar 1: Foundational Principles of Mass Spectrometry for Heterocyclic Compounds
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a small molecule like this compound, the choice of ionization method is the most critical first step, as it dictates the nature of the data obtained.
Comparative Analysis of Ionization Techniques
The primary decision lies between "hard" and "soft" ionization techniques.
-
Electron Ionization (EI): A classic, high-energy "hard" ionization technique where the sample is bombarded with electrons (typically at 70 eV).[3][4] This high energy input causes extensive fragmentation of the molecule. While this provides a detailed fragmentation "fingerprint" useful for structural elucidation and library matching, it often results in a weak or absent molecular ion peak, making it difficult to determine the parent mass.[4][5] EI is most suitable for volatile and thermally stable compounds, typically coupled with Gas Chromatography (GC-MS).
-
Soft Ionization Techniques: These methods impart less energy to the analyte, leading to minimal fragmentation and typically producing a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts.[6] This is invaluable for confirming the molecular weight of the compound.
-
Electrospray Ionization (ESI): The most common ionization technique for liquid chromatography-mass spectrometry (LC-MS). ESI generates ions from a solution by applying a high voltage to a liquid spray, making it ideal for polar and non-volatile molecules.[5][6] Given the polar nature of the amide and acetyl groups in our target molecule, ESI is a highly suitable choice.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS compatible technique that is better suited for less polar compounds than ESI. It uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization with minimal fragmentation.[4][5][7] While powerful for larger molecules, it is less commonly used for routine small molecule analysis compared to ESI or APCI.
-
For this compound, ESI is the recommended starting point due to the molecule's polarity, allowing for direct coupling with liquid chromatography for sample introduction and purification.
The Power of Tandem Mass Spectrometry (MS/MS)
To gain structural information from soft ionization methods, tandem mass spectrometry (MS/MS or MS²) is employed.[8] In an MS/MS experiment, a specific ion (the precursor ion, e.g., the [M+H]⁺ of our compound) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.[9] This process, often achieved through Collision-Induced Dissociation (CID), provides a specific fragmentation pattern that is crucial for confirming the molecule's structure.[8][9]
Pillar 2: Predicted Fragmentation Behavior of this compound
The structure of this compound (Formula: C₈H₁₀N₂O₂, Monoisotopic Mass: 166.0742 Da) suggests several predictable fragmentation pathways under CID conditions in positive ion mode ESI-MS/MS. The protonation is likely to occur on the amide oxygen or the acetyl oxygen, initiating the fragmentation cascades.
Key Predicted Fragmentations:
-
Loss of Ammonia (NH₃): The primary amide is susceptible to the neutral loss of ammonia (17.03 Da), a common fragmentation pathway for carboxamides.
-
Loss of the Acetyl Group Radical (•CH₃CO): Cleavage of the bond between the pyrrole ring and the acetyl group can result in the loss of an acetyl radical (43.02 Da).
-
Loss of Ketene (CH₂=C=O): A rearrangement can lead to the loss of ketene (42.01 Da) from the acetyl group.
-
Cleavage of the Carboxamide Group: The entire carboxamide group (-CONH₂) can be lost as a radical (44.02 Da).
-
Ring Cleavage: While less common for aromatic heterocycles, at higher collision energies, the pyrrole ring itself may undergo fragmentation.
The following diagram illustrates the most probable fragmentation pathways for the protonated molecule.
Caption: Predicted Fragmentation of this compound.
Pillar 3: Experimental Design and Protocols
A self-validating analytical system requires robust and reproducible protocols. Below is a detailed workflow for the analysis of this compound using a standard LC-MS/MS platform, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.[9]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for analysis of the target compound.
Detailed Step-by-Step Protocol
1. Sample Preparation & Reagents
-
Solvent: Prepare a stock solution of 1 mg/mL of the synthesized compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water (0.1% formic acid) and acetonitrile (0.1% formic acid). Formic acid is a common additive that aids in protonation for positive mode ESI.[10]
-
System Suitability: Prepare a blank (solvent only) and a quality control (QC) sample at a known concentration.
2. Liquid Chromatography (LC) Conditions
-
LC System: HPLC or UHPLC system.
-
Column: A standard reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions (Positive ESI Mode)
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.[10]
-
Gas Temperature: 300 °C.[10]
-
Scan Mode 1 (Full Scan):
-
Mass Range: m/z 50-500.
-
Purpose: To detect the protonated molecular ion [M+H]⁺ at m/z 166.08 and assess sample purity.
-
-
Scan Mode 2 (Targeted MS/MS or Product Ion Scan):
-
Precursor Ion: m/z 166.08.
-
Collision Energy (CE): Perform experiments at varying CEs (e.g., 10, 20, 40 eV) to observe both low-energy (stable fragments) and high-energy (more extensive) fragmentation.
-
Purpose: To generate a characteristic fragmentation pattern for structural confirmation.
-
Pillar 4: Comparative Guide to Analytical Techniques
The optimal analytical method depends on the research question. A high-throughput screen has different requirements than a detailed structural elucidation of an unknown metabolite.
| Technique | Sample Requirements | Molecular Ion | Fragmentation | Primary Application | Alternative Comparison |
| GC-EI-MS | Volatile, thermally stable | Often weak or absent | Extensive, provides "fingerprint" | Identification of known, volatile compounds via library search. | Less suitable for polar, non-volatile compounds like many drug candidates.[11] |
| LC-ESI-MS (Single Quad) | Soluble in LC solvents | Strong [M+H]⁺ | Minimal (in-source only) | Molecular weight confirmation, quantification. | Provides no detailed structural data from fragmentation. |
| LC-ESI-MS/MS (QqQ) | Soluble in LC solvents | Strong [M+H]⁺ | Controlled, specific | Highly sensitive quantification (SRM/MRM), structural confirmation. | Less accurate mass measurement than TOF instruments. |
| LC-ESI-HRMS (Q-TOF) | Soluble in LC solvents | Strong [M+H]⁺ | Controlled, specific | Accurate mass for formula determination, structural elucidation of unknowns.[6] | More expensive and complex than quadrupole instruments. |
Conclusion: Synthesizing a Coherent Analytical Strategy
The mass spectrometric analysis of this compound is most effectively approached using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . This methodology provides a robust framework for confirmation of molecular weight, detailed structural elucidation through controlled fragmentation, and sensitive quantification.
For initial characterization and confirmation of a synthesized standard, a high-resolution instrument like a Q-TOF provides the highest degree of confidence by yielding an accurate mass measurement of both the precursor and fragment ions, allowing for the unambiguous determination of elemental composition. For routine quantification in complex matrices, a triple quadrupole (QqQ) mass spectrometer offers unparalleled sensitivity and selectivity.
By understanding the interplay between ionization techniques, fragmentation behavior, and instrument choice, researchers can design experiments that are not merely procedural but are self-validating systems, ensuring the generation of authoritative and trustworthy data in the pursuit of novel therapeutics.
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A Comparative Guide to the Synthetic Routes of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
Introduction
4-acetyl-1-methyl-1H-pyrrole-2-carboxamide is a polysubstituted pyrrole derivative of significant interest to researchers in medicinal chemistry and drug development. The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple points for further functionalization. The efficient and scalable synthesis of this compound is therefore a critical aspect of its potential application in pharmaceutical research. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering insights into the strategic considerations and experimental details of each approach.
Retrosynthetic Analysis: Two Strategic Approaches
Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound. The first approach involves the late-stage functionalization of a pre-existing 1-methyl-1H-pyrrole-2-carboxamide core. The second, more convergent strategy, focuses on constructing the pyrrole ring with the desired substituents from acyclic precursors.
Route A: Sequential Functionalization of a Pre-formed Pyrrole Ring
This linear approach commences with the commercially available 1-methyl-1H-pyrrole-2-carboxylic acid. The synthesis proceeds through two key transformations: amidation of the carboxylic acid followed by a regioselective Friedel-Crafts acylation to introduce the acetyl group.
Causality Behind Experimental Choices in Route A:
-
Starting Material Selection: The choice of 1-methyl-1H-pyrrole-2-carboxylic acid as the starting material is strategic due to its commercial availability and the presence of two of the three required functional groups.[1]
-
Amidation Strategy: The conversion of the carboxylic acid to a carboxamide is a standard transformation. This is a crucial step to install the desired carboxamide functionality. The choice of amidation conditions (e.g., via an acyl chloride or using coupling agents) would be dictated by the desired scale and tolerance of subsequent reaction conditions.
-
Regioselective Acylation: The introduction of the acetyl group at the C4 position is the most challenging step in this route. The regioselectivity of Friedel-Crafts acylation on pyrroles is highly dependent on the directing effects of existing substituents and the choice of Lewis acid catalyst.[2][3] The electron-withdrawing nature of the carboxamide group at C2 would likely direct the incoming electrophile to the C4 position.
Caption: Synthetic pathway for Route A.
Route B: Convergent Paal-Knorr Pyrrole Synthesis
This approach constructs the pyrrole ring in a single, convergent step using the Paal-Knorr synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6][7][8] To achieve the desired substitution pattern, a bespoke 1,4-dicarbonyl precursor is required.
Causality Behind Experimental Choices in Route B:
-
Convergent Strategy: The Paal-Knorr synthesis offers an atom-economical and convergent approach to the pyrrole core.[4][5][6][7][8] This can be advantageous in terms of overall step count and yield if the required 1,4-dicarbonyl precursor is readily accessible.
-
Precursor Design: The key to this route is the synthesis of a suitable 1,4-dicarbonyl compound, such as 3-acetyl-5-oxohexanamide. The design of this precursor directly embeds the required acetyl and carboxamide functionalities, which are then incorporated into the final product upon cyclization with methylamine.
-
Reaction Conditions: The Paal-Knorr reaction is typically carried out under neutral or mildly acidic conditions, which can be favorable for substrates with sensitive functional groups.[4]
Caption: Synthetic pathway for Route B.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route A: Sequential Functionalization | Route B: Convergent Paal-Knorr Synthesis |
| Starting Materials | Commercially available | Requires synthesis of a specialized 1,4-dicarbonyl precursor |
| Number of Steps | 2 steps from commercial starting material | 1 step for the key ring formation, but requires prior synthesis of the dicarbonyl precursor |
| Key Challenge | Achieving high regioselectivity in the Friedel-Crafts acylation | Synthesis of the 1,4-dicarbonyl precursor |
| Potential Yield | Moderate to good, dependent on acylation efficiency | Potentially high for the cyclization step, but overall yield depends on the precursor synthesis |
| Scalability | Potentially scalable, but Friedel-Crafts reactions can present challenges on a large scale | Scalability is dependent on the accessibility of the dicarbonyl precursor |
| Purification | Requires purification after each step | May require significant purification of the dicarbonyl precursor and the final product |
| Flexibility for Analogs | Allows for variation of the acyl group in the final step | Requires synthesis of a new dicarbonyl precursor for each new analog |
Experimental Protocols
Route A: Sequential Functionalization
Step 1: Synthesis of 1-methyl-1H-pyrrole-2-carboxamide
-
To a stirred solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 1-methyl-1H-pyrrole-2-carbonyl chloride.
-
The crude acyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) saturated solution of ammonia in DCM or a solution of aqueous ammonium hydroxide.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-methyl-1H-pyrrole-2-carboxamide.
Step 2: Friedel-Crafts Acylation to yield this compound
-
To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous DCM (15 mL/g of AlCl3) at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
After stirring for 15 minutes, a solution of 1-methyl-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The mixture is stirred until all solids have dissolved, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Route B: Convergent Paal-Knorr Synthesis
Step 1: Synthesis of 3-acetyl-5-oxohexanamide (Illustrative Precursor Synthesis)
-
Start with ethyl 3-oxobutanoate. Acylation at the C2 position with an appropriate acetylating agent, followed by hydrolysis of the ester and subsequent amidation would be a potential route.
Step 2: Paal-Knorr Cyclization to yield this compound
-
In a round-bottom flask, dissolve 3-acetyl-5-oxohexanamide (1.0 eq) in ethanol or acetic acid.
-
Add an aqueous solution of methylamine (1.1 eq, 40% in water) to the solution.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Conclusion
Both Route A and Route B present viable strategies for the synthesis of this compound. Route A, the sequential functionalization approach, benefits from a commercially available starting material but hinges on the successful and regioselective Friedel-Crafts acylation. Route B, the convergent Paal-Knorr synthesis, is elegant in its ring-forming step but requires the synthesis of a non-trivial 1,4-dicarbonyl precursor.
For initial, small-scale synthesis and proof-of-concept studies, Route A may be more practical due to the immediate availability of the starting material. For larger-scale production or the generation of a library of analogs with variations at other positions of the pyrrole ring, the development of an efficient synthesis for the 1,4-dicarbonyl precursor in Route B could prove to be the more advantageous long-term strategy. The ultimate choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of production.
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A Comparative Guide to the Biological Efficacy of Pyrrole-2-Carboxamide Analogs
The pyrrole ring, a fundamental five-membered aromatic heterocycle, serves as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents. When functionalized as a pyrrole-2-carboxamide, this scaffold gives rise to a class of compounds with a remarkably broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
This guide offers a comparative analysis of the biological efficacy of select pyrrole-2-carboxamide analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our focus will be on two critical areas of therapeutic development: oncology and infectious disease, specifically tuberculosis.
Section 1: Comparative Efficacy in Oncology
Pyrrole-based compounds have emerged as promising anticancer agents by targeting various cellular mechanisms, including microtubule polymerization, cell cycle progression, and critical signaling enzymes.[3][4][5] Analogs of pyrrole-2-carboxamide, in particular, have been shown to exhibit potent cytotoxicity against a range of cancer cell lines.
A notable mechanism of action for certain pyrrole derivatives is the inhibition of tubulin polymerization.[6] This disruption of the microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis.[6] Another strategic approach involves the dual inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory and cancer signaling pathways.[2]
Comparative Cytotoxicity of Anticancer Analogs
The following table summarizes the in-vitro efficacy of representative 5-methyl-2-carboxamidepyrrole-based analogs, which have been investigated as dual inhibitors of mPGES-1 and sEH.[2] The data highlights how modifications to the N-substituent of the carboxamide and the C-4 substituent of the pyrrole ring influence their inhibitory potency.
| Compound ID | Pyrrole C-4 Substituent | Carboxamide N-Substituent | mPGES-1 IC50 (µM) | sEH IC50 (µM) |
| 1f | 4-Benzoyl | 4-(trifluoromethoxy)benzyl | 4.8 | 6.5 |
| 2b | 4-(2-Naphthoyl) | 4-methylbenzyl | 5.2 | 7.1 |
| 2c | 4-(2-Naphthoyl) | 4-methoxybenzyl | 3.9 | 5.8 |
| 2d | 4-(2-Naphthoyl) | 4-(trifluoromethyl)benzyl | 5.5 | 7.4 |
| Data synthesized from literature reports.[2] |
Structure-Activity Relationship (SAR) Insights:
The data reveals that a 4-(2-Naphthoyl) substituent at the C-4 position of the pyrrole ring, combined with various benzyl groups on the carboxamide nitrogen, consistently yields potent dual inhibitors.[2] Specifically, compound 2c , with a 4-methoxybenzyl group, demonstrated the most potent inhibition of both mPGES-1 and sEH, suggesting that this substitution pattern is favorable for binding to the active sites of these enzymes.[2]
Visualizing the Mechanism: Inhibition of Pro-Inflammatory Signaling
The dual inhibition of mPGES-1 and sEH represents a powerful strategy to modulate the tumor microenvironment. By blocking mPGES-1, these compounds prevent the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and cell proliferation. Simultaneously, inhibiting sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).
Caption: Dual inhibition of mPGES-1 and sEH by pyrrole-2-carboxamide analogs.
Section 2: Comparative Efficacy Against Mycobacterium tuberculosis
The emergence of drug-resistant tuberculosis necessitates the development of novel therapeutics with new mechanisms of action. Pyrrole-2-carboxamides have been identified as a highly promising class of anti-TB agents that target the essential Mycobacterial Membrane Protein Large 3 (MmpL3).[7][8][9] MmpL3 is crucial for transporting mycolic acids, vital components of the mycobacterial cell wall.[7]
Comparative Anti-TB Activity of MmpL3 Inhibitors
The following table presents a selection of pyrrole-2-carboxamide analogs and their corresponding minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv. This data illustrates the profound impact of structural modifications on antibacterial potency.
| Compound ID | Pyrrole C-4/C-5 Substituent | Carboxamide N-Substituent | MIC (µg/mL) |
| 5 | 5-(4-chlorophenyl) | 2-adamantyl | 0.25 |
| 17 | 5-(4-fluorophenyl) | 2-adamantyl | <0.016 |
| 18 | 5-(2,4-difluorophenyl) | 2-adamantyl | <0.016 |
| 32 | 5-(6-fluoropyridin-3-yl) | 2-adamantyl | 0.125 |
| Data synthesized from literature reports.[7][9] |
Structure-Activity Relationship (SAR) Insights:
A clear SAR has been established for this class of compounds.[7]
-
Bulky Carboxamide Substituents: Large, lipophilic groups on the carboxamide nitrogen, such as the 2-adamantyl group, are critical for potent activity. Smaller or aromatic groups in this position lead to a significant loss of potency.[7]
-
Aromatic Ring on Pyrrole: Attaching phenyl or pyridyl groups to the pyrrole ring, particularly at the C-5 position, enhances anti-TB activity.
-
Electron-Withdrawing Groups: The addition of electron-withdrawing substituents, such as fluorine atoms, to the aromatic ring (e.g., compounds 17 and 18 ) dramatically improves the MIC, pushing it into the sub-nanomolar range.[7][9] These compounds demonstrate exceptional potency, surpassing that of many existing anti-TB drugs.
Section 3: Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The following section details a representative workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against M. tuberculosis.
Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a widely used colorimetric method to determine the susceptibility of M. tuberculosis to antimicrobial agents. It relies on the ability of metabolically active bacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 until it reaches mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to prepare the final inoculum.
-
-
Compound Preparation and Plating:
-
Prepare a stock solution of the test pyrrole-2-carboxamide analog in dimethyl sulfoxide (DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microplate using 7H9 broth, typically starting from a concentration of 64 µg/mL down to 0.06 µg/mL. Ensure the final DMSO concentration is below 1%, a level that does not affect bacterial growth.
-
Include positive control wells (bacteria, no drug) and negative control wells (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Seal the plate and incubate at 37°C for 5-7 days. The rationale for this extended incubation is the slow doubling time of M. tuberculosis.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the results. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Workflow Visualization
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
The pyrrole-2-carboxamide scaffold is a versatile and highly adaptable platform for the development of potent therapeutic agents. As demonstrated, strategic modifications to its structure can yield compounds with significant efficacy against challenging targets in both oncology and infectious disease. The structure-activity relationships discussed herein provide a rational basis for the future design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The robust experimental methodologies outlined are crucial for the accurate and reliable evaluation of these promising drug candidates, paving the way for their potential clinical translation.
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Takale, B. S., Desai, N. V., Siddiki, A. A., Chaudhari, H. K., & Telvekar, V. N. (2013). Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: oroidin analogues. Medicinal Chemistry Research, 23(3), 1433–1441. [Link]
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Wang, B., Liu, Y., Zhang, G., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10534–10553. [Link]
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ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
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Toma, C. C., Olariu, I., & Bîrcă, A. C. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(17), 13247. [Link]
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A Guide to the Validated Melting Point Determination of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
This guide provides a comprehensive, self-validating methodology for the precise determination of the melting point of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide. As no established literature value for this specific compound's melting point is readily available, the focus of this document is to establish a rigorous experimental framework that ensures the data generated is accurate, reproducible, and trustworthy. This protocol is designed for researchers, quality control analysts, and drug development professionals who require definitive physical characterization of novel chemical entities.
The melting point is a fundamental thermal property of a crystalline solid, representing the temperature at which it transitions to a liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range, typically 1-2°C.[1][2] The presence of even minor impurities can cause a depression of the melting point and a broadening of the melting range, making it a critical indicator of substance purity.[2][3] Therefore, a validated melting point determination is indispensable for the initial characterization and ongoing quality assessment of active pharmaceutical ingredients (APIs) and other chemical compounds.
This guide is structured to be a self-validating system, integrating apparatus qualification and calibration with the sample measurement process to ensure the integrity of the final reported value.
Part 1: The Experimental Framework: A Self-Validating Approach
The core of this guide is a multi-phase experimental protocol. This structure is designed to ensure that the instrument is performing accurately before the test article is analyzed, thereby building confidence and trustworthiness into the final result.
Phase I: Instrument Qualification & Calibration
Before analyzing the target compound, the performance of the melting point apparatus must be rigorously verified. This is a non-negotiable step to ensure the data is traceable and accurate.[4][5]
Objective: To confirm the melting point apparatus provides accurate temperature readings against certified reference standards.
Methodology:
-
Selection of Reference Standards: Choose a minimum of three United States Pharmacopeia (USP) traceable or other certified reference standards that bracket the anticipated melting point of the test compound.[4][5] Since the melting point is unknown, a wide range of standards should be selected initially.
-
Example Standards: Acetanilide (~114°C), Benzoic Acid (~122°C), and Caffeine (~238°C).[4]
-
-
Calibration Protocol:
-
Prepare each reference standard according to the sample preparation protocol outlined in Phase II.
-
Using the determination protocol in Phase III, measure the melting point of each standard.
-
The heating rate for calibration should be set to a constant 1°C per minute as specified by pharmacopeial methods.[5]
-
Record the observed melting range for each standard.
-
-
Acceptance Criteria: The observed melting point (typically the clear point) for each reference standard must fall within the certified range provided on its Certificate of Analysis.[6] If any standard fails, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.[7]
Phase II: Sample Preparation for this compound
Proper sample preparation is critical to obtaining a sharp and reproducible melting point.[8][9][10]
Objective: To prepare a uniform, dry, and finely powdered sample suitable for capillary analysis.
Methodology:
-
Drying: Ensure the this compound sample is completely free of solvents. Dry the sample in a vacuum oven at a temperature below its anticipated decomposition point overnight or until a constant weight is achieved.[10][11]
-
Pulverization: Place a small amount of the dry sample on a clean watch glass. Using a spatula or glass rod, gently grind the sample into a fine, homogeneous powder.[9][11] This ensures uniform heat transfer throughout the sample.
-
Capillary Packing:
-
Obtain a standard glass capillary tube (e.g., 0.8-1.2 mm internal diameter) sealed at one end.[5][12]
-
Press the open end of the capillary tube into the powdered sample until a small amount enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end.[9][10][13]
-
Repeat until a packed column of 2-4 mm in height is achieved.[5][9] Consistent sample height across all measurements is key for reproducibility.
-
Phase III: Melting Point Determination Protocol
This phase details the systematic measurement of the melting point, incorporating both a rapid preliminary scan and a precise, slow determination.
Objective: To accurately determine the melting range of this compound.
Methodology:
-
Preliminary (Rapid) Determination:
-
Place a prepared capillary tube into the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute).[11]
-
Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and allows for a more efficient and accurate slow determination.
-
Allow the apparatus to cool sufficiently before the next step.
-
-
Precise Determination (in Triplicate):
-
Use a fresh, newly packed capillary tube for each measurement. Never re-melt a sample, as decomposition or polymorphic changes can alter the melting point.[8][11]
-
Set the apparatus to rapidly heat to a "Start Temperature" approximately 10-15°C below the approximate melting point found in the preliminary scan.[12]
-
From the Start Temperature, reduce the heating rate to 1-2°C per minute.[11] A slow ramp rate is essential for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[3]
-
Carefully observe the sample through the magnifying lens.
-
Record T1: The temperature at which the first drop of liquid becomes visible.
-
Record T2: The temperature at which the last solid crystal completely melts into a clear liquid (the "clear point").
-
The melting range is reported as T1 - T2.
-
Repeat this precise determination for a total of three independent measurements.
-
Part 2: Data Presentation and Interpretation
All quantitative data should be summarized for clarity and easy comparison.
Table 1: Instrument Calibration and Verification Data
| Reference Standard | Certified Melting Range (°C) | Observed Melting Range (°C) | Pass/Fail |
|---|---|---|---|
| Acetanilide | e.g., 113.0 - 116.0 | ||
| Benzoic Acid | e.g., 121.5 - 123.5 |
| Caffeine | e.g., 235.0 - 237.5 | | |
Table 2: Melting Point Data for this compound
| Determination | Start of Melt (T1, °C) | End of Melt (T2, °C) | Melting Range (T2 - T1, °C) |
|---|---|---|---|
| 1 | |||
| 2 | |||
| 3 |
| Average | | | |
Interpretation: A pure compound is expected to exhibit a sharp melting range of less than 2°C.[14] A wider range may indicate the presence of impurities.[1][2] The average value from the triplicate measurements should be reported as the compound's experimental melting point.
Part 3: Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the self-validating melting point determination protocol.
Caption: Workflow for Validated Melting Point Determination.
References
-
Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Available at: [Link]
-
Melting point determination . University of Calgary. Available at: [Link]
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Melting point determination . SSERC. Available at: [Link]
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Melting Point Determination . Stanford Research Systems. Available at: [Link]
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How do I prepare samples for melting point analysis? Camlab. Available at: [Link]
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Validation and Calibration of Melting Point Instruments . (2025, May 1). Pharma Times. Available at: [Link]
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2.1: Melting Point Analysis . (2022, August 28). Chemistry LibreTexts. Available at: [Link]
-
Determination of Melting Points According to Pharmacopeia . Stanford Research Systems. Available at: [Link]
-
Preparation of samples for melting point determination . (2021, May 28). Cole-Parmer. Available at: [Link]
-
Melting Point Reference Standards . Mettler Toledo. Available at: [Link]
-
Calibration standards for melting point determination . Crea Analytical. Available at: [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis . Mettler Toledo. Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination . (2022, April 7). Chemistry LibreTexts. Available at: [Link]
-
Factors Affecting Melting Point: Definition, Examples, Diagrams . Unacademy. Available at: [Link]
-
Melting Point Calibration Standards . Reagecon. Available at: [Link]
-
USP 741 Melting Point or Range . Scribd. Available at: [Link]
-
What Factors Affect Melting Point? (2022, March 24). Sciencing. Available at: [Link]
-
Melting Point and Thermometer Calibration . University of Toronto. Available at: [Link]
-
Compliance with Amended General Chapter USP<741>Melting Range or Temperature . (2019, April 18). Mettler Toledo. Available at: [Link]
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Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
The core principle of this guide is proactive risk mitigation. In the absence of explicit data, we treat the compound as potentially hazardous, adhering to the highest standards of laboratory safety. This approach not only protects the researcher but also ensures the integrity of the research by preventing contamination and unforeseen reactions.
Hazard Identification and Risk Assessment: An Inferential Approach
Given the absence of a specific Safety Data Sheet (SDS) for 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, a thorough risk assessment must be conducted by evaluating the hazards associated with its structural components: the pyrrole ring, the acetyl group, the methyl group, and the carboxamide group.
-
Pyrrole and its Derivatives: Pyrrole is a flammable liquid and can be toxic if swallowed or inhaled[1][2][3]. It is known to cause serious eye damage[3]. Structurally similar compounds like 2-acetylpyrrole and pyrrole-2-carboxaldehyde are known skin, eye, and respiratory irritants[4][5]. Therefore, it is prudent to assume that this compound may exhibit similar irritant and toxic properties.
-
Carboxamides: This functional group is generally considered to have low to moderate toxicity, but some amides can be skin and eye irritants.
-
N-Methyl Group: The presence of a methyl group on the pyrrole nitrogen may influence the compound's volatility and metabolic pathways, but it does not fundamentally alter the core hazards of the pyrrole ring system.
Based on this analysis, we will operate under the assumption that this compound is a potential irritant to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling chemicals with unknown toxicological profiles.[6][7] The following is a step-by-step guide to selecting and using PPE for handling this compound.
Experimental Workflow for PPE Selection and Use
Caption: PPE Selection and Use Workflow
Detailed PPE Recommendations
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | The eyes are particularly vulnerable to chemical splashes.[7] Standard safety glasses do not provide a sufficient seal to protect against splashes from all angles. Goggles should be worn at all times when the compound is being handled, even in small quantities. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[7][8] Nitrile gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. | A lab coat protects personal clothing and skin from contamination.[8] Nitrile gloves provide good protection against a wide range of chemicals for short-term use. It is crucial to check for any signs of degradation or permeation and to change gloves frequently. Always inspect gloves for tears or holes before use. |
| Respiratory Protection | Typically not required when handling small quantities in a properly functioning chemical fume hood. If there is a potential for aerosolization (e.g., when sonicating, vortexing, or if the compound is a fine powder), a NIOSH-approved respirator with an organic vapor cartridge is necessary. | A chemical fume hood is the primary engineering control to minimize inhalation exposure.[9] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA. |
Safe Handling Procedures: A Step-by-Step Approach
-
Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Have all necessary equipment and reagents within the hood to minimize the need to move in and out of the containment area.
-
Donning PPE: Put on all required PPE before entering the area where the compound is stored or handled.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.
-
Working with Solutions: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Spill and Emergency Procedures: Preparedness is Key
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10]
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10]
-
Seek immediate medical attention.
In Case of Inhalation:
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal Guidelines: Environmental Responsibility
All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.[1][2]
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][9]
By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their valuable research.
References
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Princeton University Environmental Health and Safety.
- Cornell University Environmental Health and Safety. 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Lab Pro. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM.
- Santa Cruz Biotechnology.
- Thermo Fisher Scientific. (2025, September 7).
- Sigma-Aldrich. (2025, November 6).
- Central Drug House.
- Thermo Fisher Scientific. (2010, November 9).
- Spectrum Chemical. (2015, June 3).
- TCI Chemicals.
- Thermo Fisher Scientific. (2025, September 12).
- Sigma-Aldrich. 4-acetyl-1H-pyrrole-2-carboxylic acid.
- Thermo Fisher Scientific.
- Organic Syntheses. Pyrrole.
- Cole-Parmer.
- Royal Society of Chemistry. (2021, January 29). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids.
- CDN. pyrrole-MSDS.pdf.
- PubMed. (2023, August 22).
- PubMed. (2021, March 28). Pyrrole carboxamide introduction in the total synthesis of pyrrole-imidazole alkaloids.
- Wikipedia. Pyrrole.
- The Good Scents Company. 2-acetyl-1-methyl pyrrole, 932-16-1.
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. fishersci.com [fishersci.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
